Selective Inhibition of Human Carboxylesterase CE2 Over CE1: Isoform-Level Target Differentiation
In parallel assays conducted in human liver microsomes, 1-(7-chloro-3-methyl-1-benzothiophen-2-yl)ethan-1-one exhibited an approximately 4-fold selectivity for inhibition of carboxylesterase CE2 (hCE2) over carboxylesterase CE1 (hCE1) [1]. This selectivity profile contrasts with many benzothiophene-derived compounds that either show balanced inhibition across both isoforms or preferential CE1 inhibition. The differential activity provides a defined pharmacological fingerprint that may be leveraged in applications where CE2-selective modulation is desired.
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 5.61 µM (CE2); IC₅₀ = 22.4 µM (CE1) |
| Comparator Or Baseline | Baseline: Equivalent assay conditions for both CE2 and CE1 isoforms in human liver microsomes |
| Quantified Difference | 4.0-fold selectivity for CE2 over CE1 (22.4 / 5.61) |
| Conditions | Human liver microsomes; CE2 assay using fluorescein diacetate substrate; CE1 assay using 2-(2-benzoyl-3-methoxyphenyl)benzothiazole substrate; 10 min preincubation prior to substrate addition |
Why This Matters
Isoform-selective inhibition data enables researchers to predict metabolic interference profiles and assess suitability for applications requiring CE2-targeted modulation without confounding CE1-mediated off-target effects.
- [1] BindingDB. Entry BDBM50058817 (CHEMBL1271483): IC₅₀ Data for Human Carboxylesterase CE2 and CE1. ChEMBL-curated dataset. View Source
